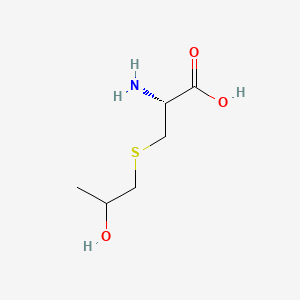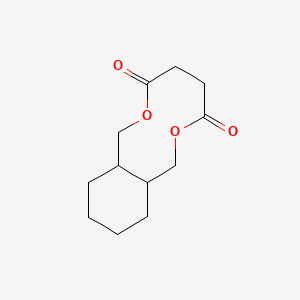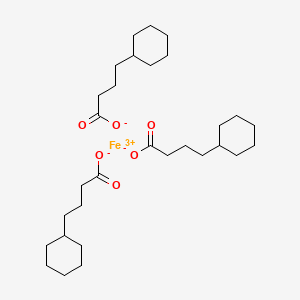
Iron tris(4-cyclohexylbutyrate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Iron tris(4-cyclohexylbutyrate) is a coordination compound with the molecular formula C30H51FeO6. It is composed of three 4-cyclohexylbutyrate ligands coordinated to a central iron ion.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of iron tris(4-cyclohexylbutyrate) typically involves the reaction of iron salts with 4-cyclohexylbutyric acid. A common method includes dissolving iron(III) chloride in an appropriate solvent, followed by the addition of 4-cyclohexylbutyric acid. The reaction mixture is then heated under reflux conditions to facilitate the formation of the desired coordination compound. The product is usually purified by recrystallization.
Industrial Production Methods: Industrial production of iron tris(4-cyclohexylbutyrate) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet industry standards.
化学反应分析
Types of Reactions: Iron tris(4-cyclohexylbutyrate) can undergo various chemical reactions, including:
Oxidation: The iron center can be oxidized, leading to changes in the oxidation state of the metal.
Reduction: The compound can be reduced under specific conditions, altering the coordination environment of the iron ion.
Substitution: Ligand exchange reactions can occur, where the 4-cyclohexylbutyrate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Ligand exchange can be facilitated by the addition of competing ligands in a suitable solvent.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iron(IV) or iron(V) species, while reduction typically results in iron(II) complexes. Substitution reactions produce new coordination compounds with different ligands .
科学研究应用
Iron tris(4-cyclohexylbutyrate) has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Biology: The compound is studied for its potential role in biological systems, particularly in iron metabolism and transport.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating iron deficiency and related disorders.
Industry: It is utilized in the production of high-performance materials, such as superconductors and magnetic materials.
作用机制
The mechanism of action of iron tris(4-cyclohexylbutyrate) involves its ability to coordinate with various substrates and facilitate electron transfer processes. The iron center acts as a catalytic site, enabling redox reactions and ligand exchange. The molecular targets and pathways involved include interactions with enzymes and proteins that require iron as a cofactor .
相似化合物的比较
Iron tris(acetylacetonate): Another iron coordination compound with similar catalytic properties.
Iron tris(oxalate): Known for its use in photochemical reactions.
Iron tris(phenanthroline): Utilized in electrochemical studies and as a redox indicator.
Uniqueness: Iron tris(4-cyclohexylbutyrate) is unique due to its bulky cyclohexylbutyrate ligands, which provide steric hindrance and influence the compound’s reactivity and stability. This makes it particularly useful in applications requiring specific spatial configurations and stability under various conditions .
属性
CAS 编号 |
71672-87-2 |
|---|---|
分子式 |
C30H51FeO6 |
分子量 |
563.6 g/mol |
IUPAC 名称 |
4-cyclohexylbutanoate;iron(3+) |
InChI |
InChI=1S/3C10H18O2.Fe/c3*11-10(12)8-4-7-9-5-2-1-3-6-9;/h3*9H,1-8H2,(H,11,12);/q;;;+3/p-3 |
InChI 键 |
HJDHBAIMDQRBBH-UHFFFAOYSA-K |
规范 SMILES |
C1CCC(CC1)CCCC(=O)[O-].C1CCC(CC1)CCCC(=O)[O-].C1CCC(CC1)CCCC(=O)[O-].[Fe+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


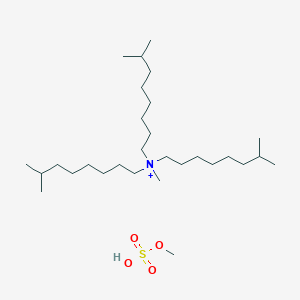
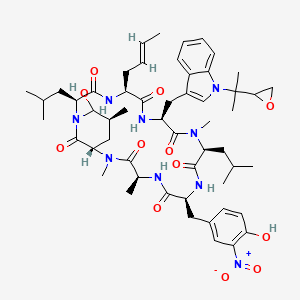
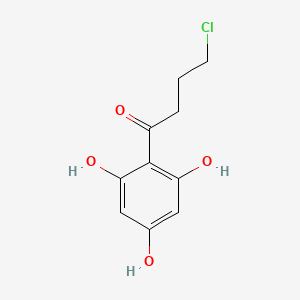
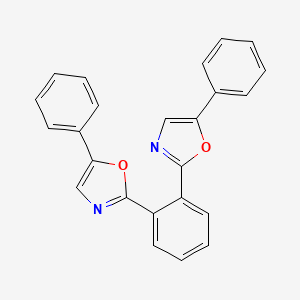
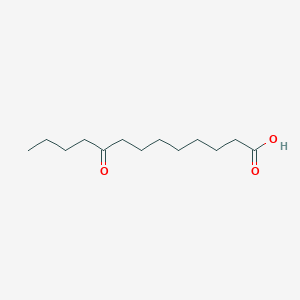
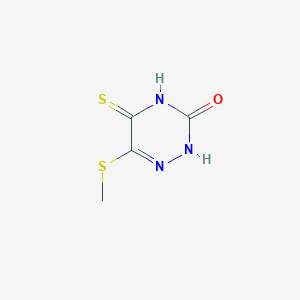
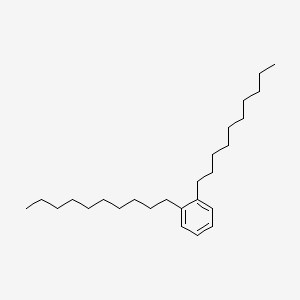
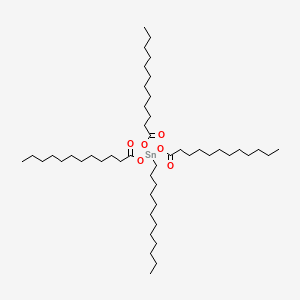

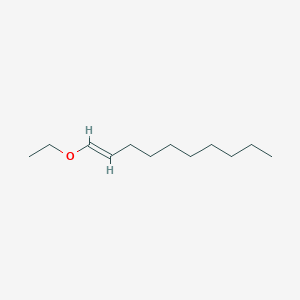
arsanium bromide](/img/structure/B15176074.png)

